6-Amino-2-(trifluoromethyl)pyridin-3-ol
Overview
Description
6-Amino-2-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group (CF3) and the amino group (NH2) on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent under basic conditions . The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 6-Amino-2-(trifluoromethyl)pyridin-3-ol may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amino-substituted pyridines .
Scientific Research Applications
6-Amino-2-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-2-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Similar in structure but lacks the hydroxyl group.
6-(Trifluoromethyl)-3-pyridinamine: Another related compound with similar functional groups.
Uniqueness
6-Amino-2-(trifluoromethyl)pyridin-3-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Overview
6-Amino-2-(trifluoromethyl)pyridin-3-ol is a pyridine derivative characterized by the presence of an amino group and a trifluoromethyl group, which significantly influence its biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential antimicrobial, antiviral, and anticancer activities.
The molecular formula of this compound is C6H5F3N2O. The unique structural features of this compound allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, which may exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. For example, studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses, although specific mechanisms remain to be fully elucidated. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with viral components .
Anticancer Effects
In vitro studies have highlighted the anticancer potential of this compound. It has shown activity against several cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The inhibition rates vary among different cell lines, indicating a structure-activity relationship that warrants further investigation .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target proteins. This dual functionality allows the compound to modulate enzyme activity and receptor interactions effectively .
Study on Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated that certain modifications could enhance antimicrobial efficacy. The derivatives were tested against a panel of bacterial strains, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Study on Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The results indicated that specific substitutions on the pyridine ring could significantly increase cytotoxicity against targeted cancer cells while maintaining low toxicity toward normal cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Preliminary | Significant |
2-Amino-6-(trifluoromethyl)pyridine | Low | Not reported | Moderate |
6-(Trifluoromethyl)-3-pyridinamine | High | Moderate | Low |
Properties
IUPAC Name |
6-amino-2-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-3(12)1-2-4(10)11-5/h1-2,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOCOQLLNZJMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271541 | |
Record name | 3-Pyridinol, 6-amino-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227515-32-3 | |
Record name | 3-Pyridinol, 6-amino-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinol, 6-amino-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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